molecular formula C6H11Cl2N3OS B6343524 (Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate CAS No. 2368828-71-9

(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate

Cat. No. B6343524
CAS RN: 2368828-71-9
M. Wt: 244.14 g/mol
InChI Key: ZFASEBTXIBLBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate (IMT-HCl) is a novel compound that is gaining attention due to its potential use in a variety of scientific research applications. IMT-HCl is a small molecule inhibitor of the enzyme, histone deacetylase (HDAC). As an HDAC inhibitor, IMT-HCl has the ability to modulate gene expression, making it a promising tool for studying epigenetics, gene regulation, and gene therapy.

Scientific Research Applications

(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate has been studied for its potential use in scientific research applications, such as epigenetics, gene regulation, and gene therapy. As an HDAC inhibitor, this compound has the ability to modulate gene expression, making it a promising tool for studying epigenetics and gene regulation. In addition, this compound has been studied for its potential use in gene therapy, as it has been shown to be effective at modulating gene expression in cancer cells.

Mechanism of Action

(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate works by inhibiting the enzyme, histone deacetylase (HDAC). HDAC is an enzyme that is involved in the regulation of gene expression. By inhibiting HDAC, this compound is able to modulate gene expression, making it a promising tool for studying epigenetics and gene regulation.
Biochemical and Physiological Effects
This compound has been studied for its potential use in a variety of scientific research applications, including epigenetics, gene regulation, and gene therapy. In addition, this compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells, modulate gene expression, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate has several advantages for use in laboratory experiments. For example, this compound is easy to synthesize and is stable in solution, making it easy to use in experiments. In addition, this compound is a potent HDAC inhibitor, making it an ideal tool for studying epigenetics and gene regulation. However, there are also some limitations to using this compound in experiments. For example, this compound is not water-soluble, making it difficult to use in aqueous solutions. In addition, this compound is not highly selective, meaning that it may have off-target effects in experiments.

Future Directions

(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate is a promising tool for studying epigenetics, gene regulation, and gene therapy. However, there is still much to learn about this compound and its potential applications. Future research should focus on understanding the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research should be conducted to better understand the advantages and limitations of using this compound in laboratory experiments. Finally, research should be conducted to explore the potential applications of this compound in gene therapy and other scientific research applications.

Synthesis Methods

(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate can be synthesized from commercially available imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine (IMT) and hydrochloric acid (HCl). First, IMT is dissolved in a solvent such as dichloromethane or dimethylformamide. Then, a solution of HCl is added dropwise to the IMT solution. This reaction is then allowed to stir for several hours, until the reaction is complete. The resulting product is this compound, which is then purified by recrystallization.

properties

IUPAC Name

imidazo[2,1-b][1,3]thiazol-6-ylmethanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S.2ClH.H2O/c7-3-5-4-9-1-2-10-6(9)8-5;;;/h1-2,4H,3,7H2;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFASEBTXIBLBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)CN.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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